beta-D-tagatopyranose

Carbohydrate Chemistry Anomeric Analysis Solution-State Tautomerism

beta-D-Tagatopyranose (CAS 20197-42-6), Lactulose EP Impurity E, supplied as pure β-pyranose anomer with full characterization and EP traceability. Unlike generic D-tagatose (anomeric mixture), this β-form meets EP-specific impurity ID requirements for ANDA, QC release, and stability studies. Essential as specific acceptor for alternansucrase-catalyzed disaccharide synthesis and as calibration standard for anomeric distribution analysis. Includes documentation for method validation and regulatory use.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 20197-42-6
Cat. No. B12655042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-D-tagatopyranose
CAS20197-42-6
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)(CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6-/m1/s1
InChIKeyLKDRXBCSQODPBY-DPYQTVNSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-D-Tagatopyranose (CAS 20197-42-6): Cyclic Ketohexose Reference Standard and Rare Sugar Precursor for Pharmaceutical and Enzymatic Applications


Beta-D-tagatopyranose (CAS 20197-42-6) is the beta-anomeric pyranose form of D-tagatose, a naturally occurring C-4 epimer of D-fructose [1]. This monosaccharide belongs to the rare ketohexose class and exists in dynamic anomeric equilibrium in aqueous solutions, with the beta-pyranose tautomer representing approximately 16% of the equilibrium mixture at 27°C [1]. As a high-purity analytical standard, beta-D-tagatopyranose is designated as Lactulose EP Impurity E and is supplied with comprehensive characterization data compliant with regulatory guidelines [2]. The compound exhibits distinct substrate specificity in enzymatic transformations and serves as a critical reference material for pharmaceutical quality control, method validation, and rare sugar biosynthesis research [1][2].

Why Beta-D-Tagatopyranose Cannot Be Replaced by Generic D-Tagatose or Other Rare Ketohexoses


Generic D-tagatose is a heterogeneous anomeric mixture comprising approximately 79% alpha-pyranose, 16% beta-pyranose, 1% alpha-furanose, and 4% beta-furanose at ambient temperature [1]. Substituting this equilibrium mixture for pure beta-D-tagatopyranose introduces significant quantitative and functional deviations: (1) in pharmaceutical impurity profiling, the exact anomeric identity is required for EP compliance—generic tagatose fails to meet specific monograph specifications for lactulose impurity E [2]; (2) in enzymatic studies, alternansucrase specifically utilizes beta-D-tagatopyranose as the acceptor substrate to produce the defined disaccharide alpha-D-glucopyranosyl-(1→1)-beta-D-tagatopyranose, a reaction outcome not reproducible with the alpha-anomer or generic mixture [3]; and (3) relative enzymatic activity toward D-tagatose differs markedly from structurally related rare sugars such as D-psicose (relative activity 4.9–24.2%) and D-sorbose (relative activity 0.9–2.9%), precluding functional interchangeability [4].

Quantitative Differential Evidence for Beta-D-Tagatopyranose (CAS 20197-42-6): Head-to-Head and Cross-Study Comparisons


Anomeric Equilibrium Composition: Beta-D-Tagatopyranose Comprises 16% of D-Tagatose Aqueous Solution at 27°C

In aqueous solution at 27°C, D-tagatose establishes an anomeric equilibrium consisting of 79% α-pyranose, 16% β-pyranose (beta-D-tagatopyranose), 1% α-furanose, and 4% β-furanose [1]. The beta-pyranose anomer is therefore a minor but distinct and quantifiable component of the equilibrium mixture, representing approximately one-sixth of the total ketohexose pool under these conditions.

Carbohydrate Chemistry Anomeric Analysis Solution-State Tautomerism

Enzymatic Substrate Specificity: D-Tagatose Exhibits 4.9–24.2% Relative Activity with D-Psicose 3-Epimerase Compared to D-Psicose

Against the benchmark substrate D-psicose, D-tagatose (and by extension its constituent beta-anomer) displays 23.2–24.2% relative activity when acted upon by D-psicose 3-epimerase (EC 5.1.3.30) [1][2]. In contrast, the structurally related rare sugar D-sorbose exhibits only 0.9–2.9% relative activity under identical assay conditions [1][2]. Furthermore, the catalytic efficiency (kcat/KM) of D-tagatose is 108–127-fold lower than that of D-psicose for this epimerization reaction [2].

Rare Sugar Enzymology Biocatalysis Substrate Specificity

Pharmaceutical Impurity Standard Designation: Beta-D-Tagatopyranose as Lactulose EP Impurity E

Beta-D-tagatopyranose (CAS 20197-42-6) is officially designated as Lactulose EP Impurity E under the European Pharmacopoeia monograph for lactulose [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions [1]. Traceability against USP or EP pharmacopeial standards can be provided.

Pharmaceutical Quality Control Analytical Method Validation European Pharmacopoeia

Enzymatic Disaccharide Synthesis: Alternansucrase Forms Alpha-D-Glucopyranosyl-(1→1)-Beta-D-Tagatopyranose

Alternansucrase (EC 2.4.1.140) catalyzes the transfer of a D-glucopyranosyl residue from sucrose to acceptor sugars. When D-tagatose is used as the acceptor, the enzyme produces exclusively the disaccharide alpha-D-glucopyranosyl-(1→1)-beta-D-tagatopyranose [1]. This specific anomeric linkage and product identity are dependent on the beta-pyranose configuration of the tagatose acceptor. In contrast, the same enzyme with L-glucose as acceptor yields a trisaccharide product (alpha-D-glucopyranosyl-(1→6)-alpha-D-glucopyranosyl-(1→4)-L-glucose) rather than the analogous disaccharide [1].

Glycobiology Enzymatic Glycosylation Oligosaccharide Synthesis

Optimal Procurement and Application Scenarios for Beta-D-Tagatopyranose (CAS 20197-42-6) Based on Quantitative Differentiation


Pharmaceutical Impurity Profiling and Regulatory Compliance

Procure beta-D-tagatopyranose as Lactulose EP Impurity E (CAS 20197-42-6) when developing or validating analytical methods for lactulose drug substance or product. The compound is supplied with full characterization data and traceability to EP monographs, enabling its use in ANDA submissions, quality control release testing, and stability studies [1]. This scenario is justified by the compound's official regulatory designation and the inability of generic D-tagatose to meet EP-specific impurity identification requirements.

Enzymatic Synthesis of Trehalulose-Analog Disaccharides

Use D-tagatose (providing the beta-D-tagatopyranose anomer) as the acceptor substrate in alternansucrase-catalyzed reactions to produce alpha-D-glucopyranosyl-(1→1)-beta-D-tagatopyranose, a disaccharide analogous to trehalulose [2]. This specific glycosidic product is not obtainable using alternative rare sugar acceptors such as L-glucose, which yields a trisaccharide instead. The application is supported by direct experimental evidence of product identity and anomeric specificity.

Rare Sugar Epimerization Research and Biocatalyst Characterization

Employ D-tagatose (containing the beta-pyranose anomer) as a substrate in studies of D-psicose 3-epimerase (EC 5.1.3.30) and related ketose 3-epimerases. Its relative activity of 23.2–24.2% versus D-psicose and catalytic efficiency 108–127× lower than D-psicose provide quantitative benchmarks for enzyme characterization and metabolic engineering [3]. This scenario leverages the documented substrate specificity data to position D-tagatose as a moderate-activity comparator for evaluating enzyme variants or process conditions.

Analytical Reference Standard for Carbohydrate Anomer Quantification

Utilize beta-D-tagatopyranose as a pure anomeric standard in NMR or chromatographic methods aimed at quantifying the anomeric distribution of D-tagatose and related ketohexoses in solution. The known equilibrium composition (16% beta-pyranose at 27°C) provides a calibration reference point [4]. This application is directly supported by the reported anomeric equilibrium data and the availability of the pure beta-anomer.

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